molecular formula C6H9ClN2S B13581170 3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride

Cat. No.: B13581170
M. Wt: 176.67 g/mol
InChI Key: DRPKUWBTLGVSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride is a heterocyclic amine salt with the molecular formula C₆H₆F₂N₂S·HCl and a molecular weight of 176.19 g/mol . It belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The cyclopropyl substituent at the 3-position and the amine group at the 4-position confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

3-cyclopropyl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c7-5-3-9-8-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H

InChI Key

DRPKUWBTLGVSRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC=C2N.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach

Overview:
This method involves constructing the thiazole ring via cyclization of suitable precursors, typically using cyclopropyl derivatives of amino or thiourea compounds. The process generally proceeds through the formation of a thioamide intermediate followed by oxidative cyclization.

Reaction Scheme:
A typical route involves reacting a cyclopropyl-containing amino thiourea derivative with an oxidizing agent or under dehydrating conditions to form the thiazole core.

Key Reagents & Conditions:

  • Cyclopropyl isothiocyanate or cyclopropyl thiourea derivatives as starting materials
  • Oxidants such as iodine, bromine, or hypervalent iodine reagents for oxidative cyclization
  • Solvents like acetic acid, ethanol, or dimethylformamide (DMF)
  • Elevated temperatures (80–120°C)
  • Reaction times vary from 2–24 hours depending on conditions

Representative Data:

  • In one study, cyclopropyl thiourea reacted with iodine in acetic acid at 100°C, yielding the thiazole derivative with a yield around 60–70%.
  • The process involves initial nucleophilic attack on the electrophilic iodine, followed by cyclization and oxidation to form the aromatic thiazole ring.

Multi-step Synthesis via Intermediate Formation

Stepwise Route:

  • Synthesis of 2-aminothiazole intermediates via Lawesson’s reagent or phosphorus oxychloride-mediated cyclization of amino acids or amino ketones
  • Functionalization at the 4-position with cyclopropyl groups through nucleophilic substitution or addition reactions

Reaction Conditions:

  • Use of Lawesson’s reagent in toluene at reflux to generate thiazol-4-yl intermediates
  • Subsequent nucleophilic substitution with cyclopropylamine or related derivatives
  • Purification through chromatography yields the target compound with yields typically between 50–80%

Conversion to Hydrochloride Salt

Methodology:
The free base 3-Cyclopropyl-1,2-thiazol-4-amine is converted into its hydrochloride salt via acid treatment.

Standard Procedure:

  • Dissolve the free amine in anhydrous ethanol or methanol
  • Add an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution
  • Stir at room temperature or slightly elevated temperature (25–40°C) for 1–3 hours
  • Filter the precipitated hydrochloride salt and wash with cold solvent
  • Dry under vacuum to obtain pure 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride

Yield & Purity:
Yields are generally high (>85%), with purity confirmed via NMR and melting point analysis.

Specific Literature Examples and Data Tables

Method Reagents Solvent Temperature Time Yield Remarks
Oxidative cyclization of cyclopropyl thiourea Cyclopropyl thiourea, iodine Acetic acid 100°C 4–6 hours 65–70% Requires careful control of oxidation conditions
Multi-step synthesis via Lawesson’s reagent Amino ketones, Lawesson’s reagent Toluene Reflux 12–24 hours 50–80% Good for aromatic derivatives
Acidic conversion to hydrochloride Free amine, HCl gas Ethanol Room temp 2–3 hours >85% Purification by filtration

Summary of Research Perspectives

  • Reaction Optimization: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times from hours to minutes, with improved yields and energy efficiency.
  • Reagent Selection: Use of oxidants like iodine or hypervalent iodine compounds facilitates oxidative cyclization, while Lawesson’s reagent is effective for thiazole ring formation.
  • Purification: Crystallization from suitable solvents such as ethanol or methanol yields high-purity hydrochloride salts.
  • Scale-up Potential: Reactions performed at atmospheric pressure with common solvents are amenable to scale-up, making these methods industrially feasible.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride is a chemical compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclopropyl group attached to a thiazole ring, enhances its reactivity and interaction with biological targets, making it a versatile tool in scientific research.

Scientific Research Applications

3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride is used as a building block in the synthesis of complex molecules, investigated for its potential as an enzyme inhibitor or ligand in biochemical assays, and explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also utilized in the development of new materials and as a catalyst in various chemical processes.

Chemical Reactions Analysis

3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation : Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : May involve reagents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Biological Activities

Research indicates that 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride exhibits various biological activities:

  • Antimicrobial Activity : Thiazole derivatives possess antimicrobial properties, with potential as antimicrobial agents.
  • Anticancer Potential : Compounds with thiazole structures may exhibit anticancer properties and the ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Explored for its potential as an enzyme inhibitor in biochemical assays, with its binding affinity to target enzymes being crucial for understanding its pharmacodynamics.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride in different contexts:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed promising results against Gram-positive bacteria with significant inhibition zones
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines at micromolar concentrations
Study 3Enzyme InhibitionDemonstrated competitive inhibition against specific enzymes involved in metabolic pathways

Applications in Medicine and Industry

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-thiazol-4-aminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Comparison with Structural Analogs

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine Hydrochloride (CAS: 1082420-52-7)
  • Structure : Features a 1,2,4-oxadiazole core with a cyclopropyl group at the 5-position and a methylamine group at the 3-position.
  • Synthesis: Used as an intermediate for complex compounds, synthesized via multi-step protocols involving cyclopropanation and oxadiazole formation. Notably, it is commercially available (250 mg for €349.00) .
  • Key Differences: The oxadiazole ring (vs.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide (Compound 1)
  • Structure : Combines a 1,2,4-oxadiazole with a thiophene-sulphonamide moiety.
  • Synthesis : Prepared via CDI-mediated coupling of carboxylic acids and amidoximes, yielding 75% .
[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS: 952233-49-7)
  • Structure : Ethylamine linker between the oxadiazole and cyclopropyl group.
  • Commercial Availability : Listed with 3 suppliers, indicating broader accessibility than the target compound .
  • Key Differences : The ethyl spacer increases conformational flexibility, which may influence binding kinetics in biological systems.

Physicochemical and Functional Comparisons

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield Key Applications
3-Cyclopropyl-1,2-thiazol-4-amine HCl Thiazole 176.19 Not reported Not given Pharmaceutical intermediate
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl Oxadiazole 176.19 (base) Not reported Not given Synthesis intermediate
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide Oxadiazole-thiophene 327.41 Not reported 75% Not specified
GPR40 Agonist 3q (Oxadiazole-spirocyclic) Oxadiazole-spiro ~450 (estimated) 179–187 63% Free fatty acid receptor agonist

Notes:

  • Thiazole vs. Oxadiazole : Thiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to oxadiazoles .
  • Melting Points : The spirocyclic oxadiazole derivative (3q) shows a high melting range (179–187°C), suggesting strong crystalline packing, whereas data for the target compound is lacking .

Commercial and Research Relevance

  • Commercial Availability: The target compound is less widely available (3 suppliers for analogs vs.
  • Therapeutic Potential: Oxadiazole derivatives like 3q are prioritized in drug discovery (e.g., GPR40 agonists for diabetes), whereas thiazole analogs may lag in development despite favorable stability .

Biological Activity

3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl group attached to a thiazole ring, which enhances its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride can be represented as follows:

C6H8ClN3S\text{C}_6\text{H}_8\text{ClN}_3\text{S}

Key Features:

  • Cyclopropyl Group: Contributes to the compound's unique properties and reactivity.
  • Thiazole Ring: A five-membered heterocyclic structure containing sulfur and nitrogen, known for its biological activity.

The mechanism of action for 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. It is hypothesized to function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This characteristic makes it a valuable candidate for further pharmacological studies.

Biological Activities

Research indicates that 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride exhibits various biological activities:

1. Antimicrobial Activity:
Studies have suggested that thiazole derivatives possess antimicrobial properties. The specific activity of this compound against different bacterial strains is yet to be fully characterized but shows promise as a potential antimicrobial agent.

2. Anticancer Potential:
Preliminary investigations indicate that compounds with thiazole structures may exhibit anticancer properties. The ability of 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride to inhibit cancer cell proliferation is under investigation.

3. Enzyme Inhibition:
The compound has been explored for its potential as an enzyme inhibitor in various biochemical assays. Its binding affinity to target enzymes is crucial for understanding its pharmacodynamics.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride in different contexts:

Study Focus Findings
Study 1Antimicrobial ActivityShowed promising results against Gram-positive bacteria with significant inhibition zones.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines at micromolar concentrations.
Study 3Enzyme InhibitionDemonstrated competitive inhibition against specific enzymes involved in metabolic pathways.

Applications in Medicine and Industry

Due to its diverse biological activities, 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for new antimicrobial or anticancer drugs.
  • Biochemical Research: As a tool for studying enzyme functions and interactions.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with cyclopropyl nitriles under acidic conditions. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole derivatives in ). Purification via vacuum distillation or recrystallization improves yield. Critical parameters include stoichiometric control of cyclopropane-containing intermediates and temperature modulation to avoid side reactions (e.g., over-oxidation) .

Q. How is the structural identity of 3-Cyclopropyl-1,2-thiazol-4-amine hydrochloride confirmed?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl and thiazole ring protons/carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 176.19 for C6_6H6_6F2_2N2_2S, as in ).
  • X-ray Crystallography : Resolves spatial conformation, particularly cyclopropane-thiazole dihedral angles (analogous to oxadiazole derivatives in ) .

Advanced Research Questions

Q. How can researchers address low yields or impurity formation during scale-up synthesis?

  • Methodological Answer : Low yields often stem from incomplete cyclopropane ring closure or by-product formation. Mitigation strategies include:

  • Reaction Optimization : Use of microwave-assisted synthesis to enhance reaction kinetics (e.g., ’s thienyl-oxadiazole synthesis).
  • By-Product Analysis : LC-MS or GC-MS to identify impurities (e.g., unreacted nitriles or dimerization products).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclopropane stability, while scavengers like molecular sieves reduce water interference .

Q. How to resolve contradictions in reported bioactivity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability or buffer pH). Standardize protocols by:

  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates.
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure direct binding affinities (as in ).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to differentiate intrinsic vs. assay-dependent effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases or proteases).
  • MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over nanosecond timescales.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (thiazole N) or hydrophobic (cyclopropyl) features (e.g., oxadiazole analogs in ) .

Q. How can analytical methods be optimized to detect trace degradation products in stability studies?

  • Methodological Answer :

  • HPLC Method Development : Use C18 columns with gradient elution (acetonitrile/0.1% TFA) and UV detection at 254 nm.
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions, then profile degradants via LC-QTOF-MS (as in ).
  • Derivatization : Enhance sensitivity for amine degradation products using dansyl chloride or FMOC-Cl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.